3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]-
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Overview
Description
3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group and a 4-(methylsulfonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve mild temperatures and readily available starting materials, ensuring high regioselectivity and yield .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing production costs. The use of eco-friendly and sustainable synthetic routes is a key consideration in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3 and 5 positions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and substituted isoxazoles .
Scientific Research Applications
3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Another isoxazole derivative with potential anti-tubercular activity.
3-Methylisoxazole-4-carboxylic acid: A related compound used in various chemical syntheses.
Uniqueness: 3-Isoxazolecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1256628-18-8 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(15,16)8-4-2-7(3-5-8)9-6-17-12-10(9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
OWZAZKYJXYYTOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CON=C2C(=O)O |
Origin of Product |
United States |
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